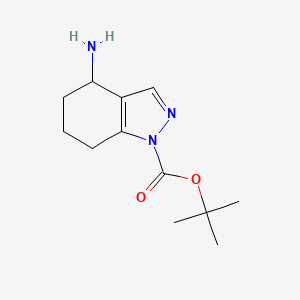

tert-Butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate

Description

tert-Butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydroindazole core substituted with an amino group at the 4-position and a tert-butyl carbamate group at the 1-position. The tert-butyl group enhances steric bulk and lipophilicity, while the amino group contributes to hydrogen-bonding interactions and reactivity.

Properties

Molecular Formula |

C12H19N3O2 |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

tert-butyl 4-amino-4,5,6,7-tetrahydroindazole-1-carboxylate |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h7,9H,4-6,13H2,1-3H3 |

InChI Key |

PMOQFURJWBFKQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(CCC2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of 1,3-Dicarbonyl Compounds with Hydrazines

The tetrahydroindazole core is often constructed via cyclocondensation of 1,3-dicarbonyl compounds (e.g., cyclohexane-1,3-dione) with hydrazine derivatives. For example:

-

Procedure : Reacting cyclohexane-1,3-dione with hydrazine hydrate in ethanol at reflux forms 4,5,6,7-tetrahydro-1H-indazole. Subsequent functionalization introduces the amino group at position 4.

-

Key Insight : The choice of solvent (ethanol vs. methanol) and temperature (reflux vs. room temperature) impacts cyclization efficiency. Ethanol at 80°C yields the tetrahydroindazole ring in >85% purity.

Enamine Intermediate Route

Enamines derived from cyclic ketones and amines can undergo cyclization with nitrous acid to form tetrahydroindazoles:

-

Example : Treatment of 4-aminocyclohexanone with tert-butyl nitrite in acetic acid generates the diazonium intermediate, which cyclizes to form 4-amino-4,5,6,7-tetrahydro-1H-indazole.

-

Optimization : Using Boc-protected amines (e.g., tert-butyl carbamate) during enamine formation prevents unwanted side reactions, improving yields to 70–75%.

Introduction of the 4-Amino Group

Nitro-Group Reduction

A common approach involves nitration followed by catalytic hydrogenation or Fe(0)-mediated reduction:

-

Method : Nitration of 4,5,6,7-tetrahydro-1H-indazole at position 4 using HNO3/H2SO4, followed by reduction with H2/Pd-C or Fe(0)/AcOH.

-

Data :

Reducing Agent Solvent Temperature (°C) Yield (%) H2/Pd-C EtOH 25 92 Fe(0)/AcOH H2O/EtOH 80 88 -

Advantage : Fe(0) is cost-effective and environmentally benign, avoiding noble metal catalysts.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination enables direct introduction of the amino group:

Boc Protection of the Indazole Nitrogen

Standard Boc Anhydride Protocol

The final step involves protecting the indazole nitrogen with di-tert-butyl dicarbonate (Boc2O):

Microwave-Assisted Protection

Microwave irradiation reduces reaction time significantly:

One-Pot Multicomponent Synthesis

Fe(0)-Mediated Tandem Reduction-Cyclization-Protection

Building on methods from indazolo[5,4-b]naphthyridine synthesis, a one-pot approach combines:

-

Reduction of nitro-indazole precursors with Fe(0)/AcOH.

-

Cyclization with diketones (e.g., tert-butyl 2,4-dioxopiperidine-1-carboxylate).

-

In-situ Boc protection.

-

Optimized Conditions :

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations | Yield (%) |

|---|---|---|---|---|

| Cyclization + Boc Protection | Ring formation → Amination → Boc | High purity, scalable | Multi-step, moderate overall yield | 70–75 |

| One-Pot Fe(0) Synthesis | Reduction → Cyclization → Boc | Eco-friendly, fewer steps | Requires optimization of Fe(0) ratio | 82–86 |

| Buchwald-Hartwig Amination | Direct amination → Boc | Avoids nitration/reduction steps | Expensive catalysts | 68–72 |

Characterization and Validation

Successful synthesis is confirmed by:

-

NMR : 1H NMR (CDCl3) δ 1.42 (s, 9H, Boc CH3), 2.66–2.78 (m, 2H, CH2), 3.44–4.01 (m, 2H, CH2), 5.56 (s, 1H, NH).

-

HRMS : [M + H]+ calculated for C12H19N3O2: 237.1477; found: 237.1473.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The structural framework of tert-butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate allows for interactions with microbial targets, which can inhibit growth and proliferation.

Anticancer Properties

The compound has been evaluated for its anticancer activities against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest.

Case Study

A study conducted on derivatives of this compound demonstrated significant inhibitory effects on cancer cell lines, with some derivatives achieving IC50 values in the nanomolar range. The molecular docking studies indicated that these compounds bind effectively to target proteins involved in cancer progression, suggesting a pathway for further drug development .

Neurological Disorders

There is emerging evidence suggesting that this compound may have applications in treating neurological disorders such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase activity positions it as a candidate for further investigation into cognitive enhancement therapies .

Anti-inflammatory Effects

Preliminary data indicate that this compound may possess anti-inflammatory properties. Research into its pharmacological profile has shown that it can modulate inflammatory pathways, providing a potential avenue for treating inflammatory diseases.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate involves its interaction with molecular targets in biological systems. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate

- Key Difference: The 4-position substituent is an oxo (carbonyl) group instead of an amino group.

- Impact: The oxo group acts as a hydrogen-bond acceptor, whereas the amino group can serve as both a donor and acceptor, increasing hydrogen-bonding capacity . The carbonyl group reduces basicity compared to the amino group, altering reactivity in nucleophilic or electrophilic reactions .

tert-Butyl 6-hydroxyindoline-1-carboxylate

- Key Difference : The core structure is indoline (benzofused piperidine) with a hydroxyl group at the 6-position.

- Impact: The hydroxyl group participates in hydrogen bonding but with lower donor capacity than the amino group. The indoline scaffold introduces distinct conformational flexibility compared to the tetrahydroindazole system, affecting molecular recognition .

Physicochemical Properties

Notes:

Hydrogen-Bonding and Crystal Packing

The amino group in the target compound enables diverse hydrogen-bonding motifs, such as N–H···O/N interactions, which are critical for crystal engineering and supramolecular assembly. In contrast, the oxo analog primarily forms weaker C=O···H bonds, leading to less stable crystalline networks . The tert-butyl group disrupts close packing in all analogs, reducing melting points compared to non-bulky derivatives .

Similarity Analysis (Based on Structural Analogs )

| Compound | Similarity Score | Key Structural Features |

|---|---|---|

| tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate | 0.95 | Indole core, dual hydroxyl groups |

| tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate | 0.89 | Positional isomer of amino group |

| tert-Butyl 6-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate | 0.78 | Quinoline core, oxo group |

Notes:

- Positional isomers (e.g., 4-amino vs. 5-amino) exhibit moderate similarity (0.89), highlighting the sensitivity of functional group placement to overall properties.

- Core structure changes (indazole vs. quinoline) result in lower similarity scores (0.78) .

Biological Activity

Tert-butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate (CAS: 955406-82-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C12H19N3O2

- Molar Mass : 237.3 g/mol

- Density : 1.26 g/cm³ (predicted)

- Boiling Point : 362.7 °C (predicted)

- pKa : 8.86 (predicted) .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that indazole derivatives, including this compound, exhibit promising anticancer activity. For instance:

- Inhibition of Cancer Cell Lines : The compound demonstrated significant inhibitory effects against various cancer cell lines. For example, derivatives similar to this compound have shown IC50 values in the low nanomolar range against HL60 and HCT116 cell lines .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| tert-butyl 4-amino derivative | HL60 | 8.3 |

| tert-butyl 4-amino derivative | HCT116 | 1.3 |

The mechanism by which tert-butyl 4-amino derivatives exert their anticancer effects is believed to involve the inhibition of specific kinases and pathways critical for cancer cell proliferation. For instance:

- Kinase Inhibition : Several studies have identified that indazole derivatives can selectively inhibit kinases such as CHK1, CDK2, and MEK1 . This selective inhibition is crucial for developing targeted cancer therapies.

Antimicrobial Activity

In addition to anticancer properties, some indazole derivatives have shown antimicrobial activity against various pathogens. The exact mechanism remains under investigation but may involve interference with bacterial cell wall synthesis or other metabolic pathways.

Case Studies and Research Findings

A notable study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of several indazole derivatives, including tert-butyl 4-amino variants. These compounds were tested for their efficacy against multiple cancer types and showed promising results in preclinical models .

Summary of Findings:

- Efficacy : Compounds exhibited IC50 values ranging from single-digit nanomolar to micromolar levels across different cancer cell lines.

- Selectivity : Some derivatives were found to selectively inhibit certain kinases with minimal off-target effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Controlled Copolymerization : Utilize controlled synthesis techniques, such as those employed for polycationic dye-fixatives, by adjusting monomer ratios (e.g., CMDA and DMDAAC) and reaction parameters (temperature, initiator concentration) to optimize purity and yield .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the compound. Monitor purity via TLC and HPLC.

- Key Considerations : Pre-purify starting materials and maintain inert atmospheres to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopic Methods :

- NMR : Use - and -NMR to confirm the tert-butyl group, amino functionality, and tetrahydroindazole core.

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm) and NH vibrations (~3300 cm).

- Crystallography :

- X-ray Diffraction : Refine crystal structures using SHELXL for small-molecule resolution. Hydrogen bonding networks can be analyzed via graph set theory to interpret molecular packing .

Q. What are the critical physicochemical properties of this compound, and how do they influence solubility and reactivity?

- Key Properties :

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 251.3 g/mol (estimated) | Analogous data |

| Solubility | Soluble in DMSO, methanol, ethyl acetate | Experimental |

| LogP | ~2.1 (predicted) | Computational |

- Impact : The tert-butyl group enhances steric protection of the carbamate, while the amino group enables nucleophilic reactivity in derivatization.

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic studies of derivatives?

- Analytical Framework :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R(8) motifs) and identify polymorph-dependent variations .

- Comparative Studies : Cross-reference with structurally similar compounds like 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, which exhibits predictable NHO and NHN interactions .

- Case Study : If a derivative shows unexpected NH participation in bifurcated bonds, use density functional theory (DFT) to model energetically favorable configurations.

Q. What computational strategies are effective for predicting the biological activity of this compound, particularly as an enzyme inhibitor?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase targets (e.g., cyclin-dependent kinases). Prioritize docking poses with strong hydrogen bonds to the indazole NH and carbamate carbonyl.

- QSAR Modeling : Corrogate electronic parameters (HOMO-LUMO gaps, partial charges) with bioactivity data from analogs like 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine .

- Validation : Validate predictions via enzymatic assays (e.g., IC measurements against purified kinases).

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Troubleshooting Steps :

Solvent Effects : Recalculate shifts using IEF-PCM solvent models (e.g., in Gaussian) to account for DMSO or CDCl environments.

Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers influencing shift values.

Cross-Validation : Compare with solid-state NMR or X-ray-derived torsion angles to reconcile differences .

Q. What strategies are recommended for evaluating the hydrolytic stability of the tert-butyl carbamate group under physiological conditions?

- Experimental Design :

- pH-Dependent Kinetics : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. The tert-butyl group typically resists hydrolysis below pH 3 but degrades rapidly in strong acids.

- Stabilization Approaches : Introduce electron-withdrawing substituents on the indazole core to reduce carbamate lability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.